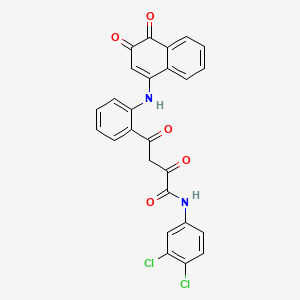
N-(3,4-dichlorophenyl)-4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanamide typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline and 3,4-dioxo-3,4-dihydronaphthalene-1-amine. The synthesis may proceed through the following steps:
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as acylation or condensation.
Coupling Reactions: The intermediates are then coupled under specific conditions, often involving catalysts and solvents, to form the final product.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, the reactions may be carried out in batch reactors or continuous flow systems.
Automation and Control: Advanced control systems are used to monitor reaction parameters such as temperature, pressure, and pH.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dichlorophenyl)-4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism by which N-(3,4-dichlorophenyl)-4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.
Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-dichlorophenyl)-4-(2-aminophenyl)-2,4-dioxobutanamide: A structurally similar compound with potential differences in biological activity.
N-(3,4-dichlorophenyl)-4-(2-hydroxyphenyl)-2,4-dioxobutanamide: Another analog with variations in functional groups.
Uniqueness
N-(3,4-dichlorophenyl)-4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanamide is unique due to its specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
883814-32-2 |
|---|---|
Fórmula molecular |
C26H16Cl2N2O5 |
Peso molecular |
507.3 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-2,4-dioxobutanamide |
InChI |
InChI=1S/C26H16Cl2N2O5/c27-18-10-9-14(11-19(18)28)29-26(35)24(33)13-22(31)17-7-3-4-8-20(17)30-21-12-23(32)25(34)16-6-2-1-5-15(16)21/h1-12,30H,13H2,(H,29,35) |
Clave InChI |
ZLIKMIMZJKADTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=CC=C3C(=O)CC(=O)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


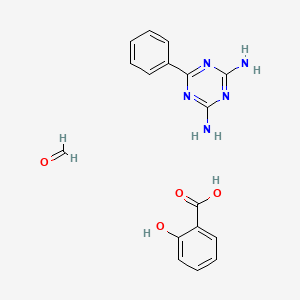
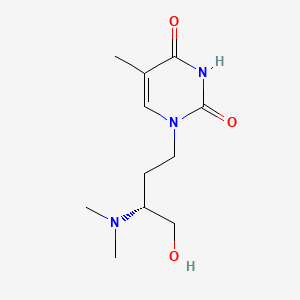
![5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12809276.png)
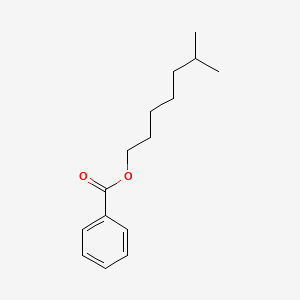
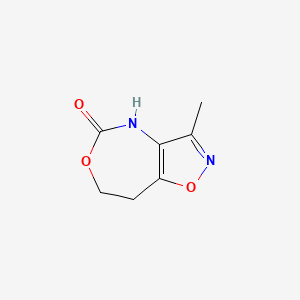
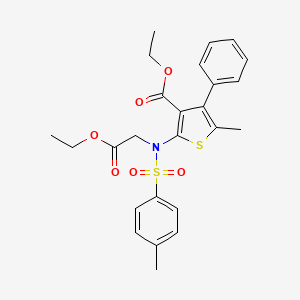
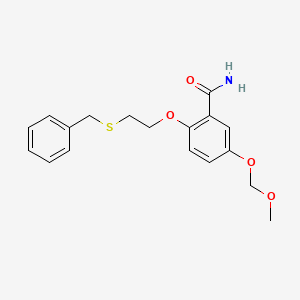
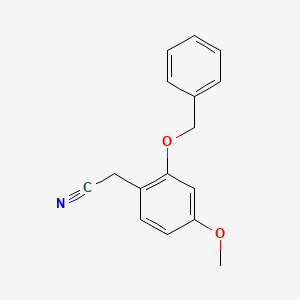
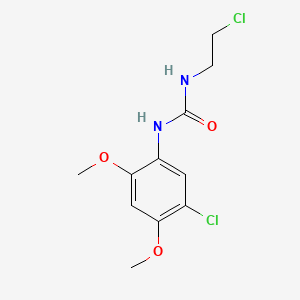
![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
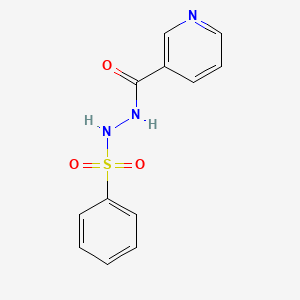
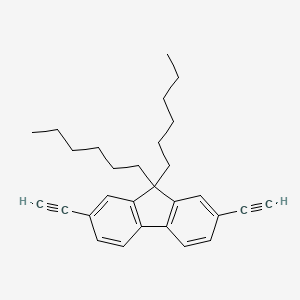
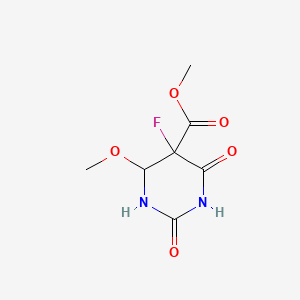
![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
